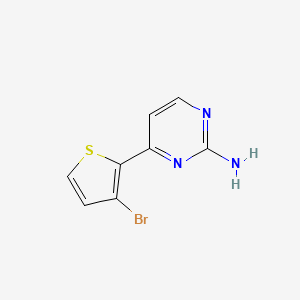

4-(3-Bromo-2-thienyl)-2-pyrimidinamine

Vue d'ensemble

Description

4-(3-Bromo-2-thienyl)-2-pyrimidinamine is a heterocyclic compound that features a pyrimidine ring substituted with a thienyl group containing a bromine atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-2-thienyl)-2-pyrimidinamine typically involves the following steps:

Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to yield 3-bromo-2-thiophene.

Formation of Pyrimidine Derivative: The brominated thiophene is then reacted with a suitable pyrimidine precursor under conditions that facilitate the formation of the desired pyrimidinamine.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .

Analyse Des Réactions Chimiques

Types of Reactions

4-(3-Bromo-2-thienyl)-2-pyrimidinamine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the thienyl ring can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Major Products

Applications De Recherche Scientifique

Overview

4-(3-Bromo-2-thienyl)-2-pyrimidinamine is a heterocyclic compound that has garnered significant attention in various scientific fields due to its unique structural features, which include both a brominated thiophene ring and a pyrimidine ring. This compound exhibits diverse chemical reactivity and potential biological activities, making it a valuable candidate for research in medicinal chemistry, material science, and biological applications.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Key areas of focus include:

- Anticancer Activity : Studies show that this compound can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. Mechanistic insights indicate that it may modulate kinase activity, which is vital in cancer signaling pathways .

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity, suggesting potential applications in treating infections.

- Prion Disease Research : The compound has shown promise in reducing prion infectivity in vivo, indicating its potential in neurodegenerative disease therapies.

Chemical Synthesis

The compound serves as an important building block in organic synthesis:

- Synthesis of Heterocycles : It is utilized in the synthesis of more complex heterocyclic compounds through various reactions such as nucleophilic substitutions and coupling reactions.

- Material Science : Its unique electronic properties make it suitable for developing new materials with specific optical and electronic characteristics.

Case Study 1: Anticancer Mechanism

A study conducted on the anticancer properties of this compound demonstrated its effectiveness against several cancer cell lines. The compound was found to induce apoptosis through intrinsic pathways, leading to reduced cell viability at low micromolar concentrations. The study highlighted its potential as a candidate for further development as an anticancer agent .

Case Study 2: Anti-inflammatory Effects

Research into the anti-inflammatory properties of this compound revealed significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2). The IC50 values were comparable to established anti-inflammatory drugs, indicating its potential utility in treating inflammatory conditions .

Case Study 3: Prion Infectivity Reduction

In a notable study, mice treated with this compound showed a marked reduction in prion protein levels, suggesting a protective effect against neurodegeneration. This finding opens avenues for exploring therapeutic strategies for prion diseases.

Mécanisme D'action

The mechanism of action of 4-(3-Bromo-2-thienyl)-2-pyrimidinamine involves its interaction with specific molecular targets:

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(2-Thienyl)-2-pyrimidinamine: Lacks the bromine atom, resulting in different reactivity and biological activity.

4-(3-Chloro-2-thienyl)-2-pyrimidinamine: Contains a chlorine atom instead of bromine, which can affect its chemical properties and interactions.

Uniqueness

4-(3-Bromo-2-thienyl)-2-pyrimidinamine is unique due to the presence of the bromine atom, which can enhance its reactivity and binding affinity in various applications.

Activité Biologique

4-(3-Bromo-2-thienyl)-2-pyrimidinamine is a compound characterized by a unique structural framework that includes a bromothiophene moiety and a pyrimidinamine structure. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant data and case studies.

Structural Features

The molecular formula of this compound is C₈H₆BrN₃S, indicating the presence of carbon, hydrogen, bromine, nitrogen, and sulfur atoms. The compound's structure suggests potential interactions with various biological targets due to the presence of heterocyclic rings.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Anticancer Activity : Evidence suggests that thienopyrimidine derivatives can inhibit cancer cell proliferation.

- Anti-inflammatory Properties : These compounds may modulate inflammatory pathways.

- Antimicrobial Effects : Similar structures have shown promise against various microbial strains.

Anticancer Activity

Several studies have investigated the cytotoxic effects of thienopyrimidine derivatives against cancer cell lines. For instance:

- In vitro studies demonstrated that thienopyrimidines exhibit selective toxicity towards human breast cancer cell lines (MCF-7 and MDA-MB-231). The most potent compound in these studies exhibited an IC50 value of 13.42 μg/mL against MCF-7 cells .

Case Study: Cytotoxicity Assay

A recent study evaluated the cytotoxicity of several thienopyrimidine derivatives, including this compound. The results are summarized in Table 1.

| Compound Name | Cell Line | IC50 (μg/mL) | Remarks |

|---|---|---|---|

| This compound | MCF-7 | TBD | Under investigation |

| Thienopyrimidine 3 | MCF-7 | 13.42 | Most potent in study |

| Thienopyrimidine 4 | MDA-MB-231 | 28.89 | Moderate activity |

Anti-inflammatory Activity

The anti-inflammatory potential of thienopyrimidine derivatives has also been explored. Compounds with similar structures have been shown to inhibit key inflammatory mediators such as TNF-α and IL-6 through the modulation of NF-κB and MAPK signaling pathways .

The proposed mechanism involves the inhibition of pro-inflammatory cytokines, which could lead to reduced inflammation in vivo. For example, one study demonstrated that a related compound significantly reduced paw edema in rat models, comparable to established anti-inflammatory drugs like Indomethacin .

Antimicrobial Activity

Thienopyrimidine derivatives have been reported to possess antimicrobial properties against various bacterial strains. The presence of both pyrimidine and thiophene rings enhances their interaction with microbial targets.

Comparative Study

A comparative study highlighted the antimicrobial efficacy of related compounds:

| Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | TBD |

| Thienopyrimidine A | S. aureus | TBD |

| Thienopyrimidine B | Pseudomonas aeruginosa | TBD |

Q & A

Basic Research Questions

Q. Q1. What are the key synthetic routes for 4-(3-Bromo-2-thienyl)-2-pyrimidinamine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves coupling a brominated thienyl moiety (e.g., 3-bromo-2-thiopheneboronic acid) with a functionalized pyrimidine core. Suzuki-Miyaura cross-coupling is a common method, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and base optimization (e.g., Na₂CO₃ or K₂CO₃). Reaction temperature (80–110°C) and solvent polarity (THF, DMF) critically affect regioselectivity and side-product formation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended to isolate high-purity product .

Q. Q2. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : The thienyl protons (δ 6.8–7.5 ppm) and pyrimidine protons (δ 8.2–8.9 ppm) show distinct splitting patterns due to coupling with bromine. Integration ratios (e.g., 2H for pyrimidine vs. 3H for thienyl) validate connectivity.

- Mass Spectrometry (ESI-MS) : Look for the molecular ion peak [M+H]⁺ at m/z ~254 (C₈H₆BrN₃S) and isotopic peaks (¹:¹ ratio for Br). Fragmentation patterns (e.g., loss of Br or thienyl group) confirm substituent positions .

Advanced Research Questions

Q. Q3. How does the bromine substituent on the thienyl ring influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) or metal-catalyzed cross-couplings?

Methodological Answer: The bromine atom at the 3-position of the thienyl ring acts as a directing group, stabilizing transition states in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Computational studies (DFT) suggest that steric hindrance from the adjacent thiophene sulfur may slow NAS compared to non-thienyl analogs. Experimental optimization (e.g., ligand choice in Pd catalysis) is critical to mitigate dehalogenation side reactions .

Q. Q4. What strategies resolve contradictions in reported biological activity data for this compound (e.g., kinase inhibition vs. cytotoxicity)?

Methodological Answer:

- Assay Validation : Cross-test in orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target specificity.

- Impurity Profiling : Use HPLC-MS to rule out contaminants (e.g., de-brominated byproducts) that may skew bioactivity results.

- Solvent Effects : Ensure consistent DMSO concentration (<1%) in cellular assays to avoid false-positive cytotoxicity .

Q. Q5. How can computational modeling (e.g., molecular docking, QSAR) predict the binding affinity of this compound to kinase targets?

Methodological Answer:

- Docking (AutoDock Vina) : Use crystal structures of kinase ATP-binding pockets (e.g., EGFR, CDK2). The bromine’s electronegativity and thienyl π-stacking may enhance binding.

- QSAR : Train models on pyrimidine-thienyl analogs with known IC₅₀ values. Include descriptors like logP, polar surface area, and halogen-bonding propensity .

Q. Stability and Analytical Challenges

Q. Q6. What are the stability limitations of this compound under ambient storage or experimental conditions?

Methodological Answer:

- Thermal Stability : TGA/DSC analysis reveals decomposition >180°C. Store at –20°C under inert gas (argon) to prevent bromine dissociation.

- Light Sensitivity : UV-Vis studies show degradation under UV light (λ <400 nm). Use amber vials for long-term storage .

Q. Q7. How to address discrepancies in HPLC retention times across different research groups?

Methodological Answer:

- Column Variability : Use C18 columns with identical particle size (e.g., 5 µm) and pore size (100 Å).

- Mobile Phase : Standardize pH (e.g., 0.1% TFA in water/acetonitrile) and gradient elution (5–95% acetonitrile over 20 min).

- Internal Standards : Spike with a structurally similar compound (e.g., 4-bromo-2-pyridinamine) for retention time calibration .

Q. Data Interpretation and Reporting

Q. Q8. How to statistically validate conflicting spectral data (e.g., NMR splitting patterns) in collaborative studies?

Methodological Answer:

- Collaborative Round-Robin Testing : Share samples between labs for parallel NMR analysis (500 MHz or higher).

- Peak Deconvolution : Use software (e.g., MestReNova) to resolve overlapping signals. Compare coupling constants (J-values) with DFT-predicted values .

Q. Advanced Applications

Q. Q9. Can this compound serve as a precursor for radiopharmaceuticals (e.g., ⁷⁶Br-labeled probes)?

Methodological Answer:

Propriétés

IUPAC Name |

4-(3-bromothiophen-2-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3S/c9-5-2-4-13-7(5)6-1-3-11-8(10)12-6/h1-4H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQDYKJLLDIMPHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C2=C(C=CS2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377160 | |

| Record name | 4-(3-bromo-2-thienyl)-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886360-54-9 | |

| Record name | 4-(3-bromo-2-thienyl)-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.